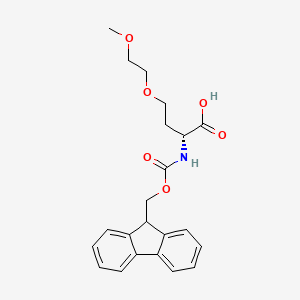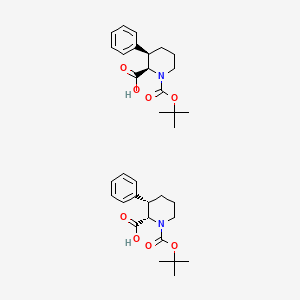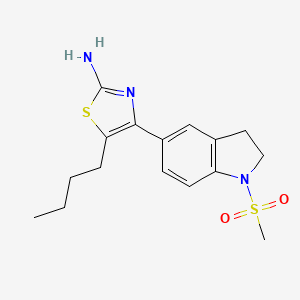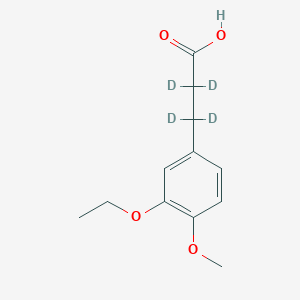![molecular formula C16H22N2O2 B12295992 7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is of interest due to its potential pharmacological activities and its structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach is the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . These reactions typically require specific conditions such as the use of microwave irradiation or high temperatures to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of complex molecules . This method can enhance the practical application of the synthesis by providing a more controlled and reproducible process.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, catalysts like copper salts, and solvents such as 1,4-dioxane . The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro derivatives and dibenzo[b,f][1,4]oxazepine analogs . These compounds share structural similarities but may differ in their substituents and overall reactivity.
Uniqueness
The uniqueness of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one lies in its specific spiro structure and the presence of both methyl and methylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
7-methyl-4'-(methylamino)spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C16H22N2O2/c1-11-3-4-14-13(9-11)15(19)18-10-16(20-14)7-5-12(17-2)6-8-16/h3-4,9,12,17H,5-8,10H2,1-2H3,(H,18,19) |
Clave InChI |
LEPYOHCJHXWXPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3(CCC(CC3)NC)CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


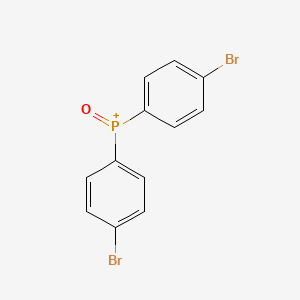

![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)

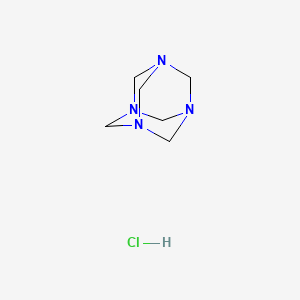
![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)

